molecular formula C8H16ClNO2S B6181530 7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride CAS No. 2613383-10-9

7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B6181530
CAS No.: 2613383-10-9
M. Wt: 225.7
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Description

7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is a chemical compound that has garnered recognition for its potential uses in scientific research and industry. It is classified as a spiroalkaloid, a type of alkaloid that contains spiro atoms. This compound was first synthesized in the 1980s and has since been the subject of multiple studies due to its promising properties.

Preparation Methods

The synthesis of 7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanesulfonyl chloride. The product is then treated with hydrogen chloride to obtain the final compound. The characterization of the compound is done using various techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride has potential applications in various scientific experiments. It can be used as a precursor in organic synthesis and as a reagent in medicinal chemistry. It has also shown potential as a therapeutic agent in the treatment of various diseases. Some of its notable applications include:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential anticonvulsant, anti-inflammatory, and anticancer activities.

    Pharmacology: Studied for its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. It has been found to exhibit potent anticonvulsant activity by modulating neurotransmitter release and receptor activity. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

7-methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is unique due to its spiroalkaloid structure, which imparts distinct chemical and biological properties. Similar compounds include:

    7-methanesulfonyl-4-azaspiro[2.5]octane: Lacks the hydrochloride group but shares similar spiroalkaloid structure.

    4-azaspiro[2.5]octane: A simpler spiroalkaloid without the methanesulfonyl group.

This compound’s unique combination of structural features and biological activities makes it a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

2613383-10-9

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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